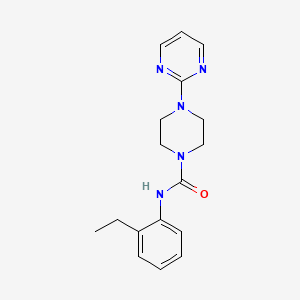
N-(2-ethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide
Descripción general
Descripción
N-(2-ethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide, also known as EPPC, is a chemical compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential therapeutic applications in various fields such as cancer research, neuroscience, and cardiovascular disease.
Mecanismo De Acción
N-(2-ethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide acts as a potent inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. By inhibiting CK2, N-(2-ethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide disrupts the balance of intracellular signaling pathways, leading to the suppression of cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide has been shown to have minimal toxicity and side effects on normal cells and tissues. It exhibits good pharmacokinetic properties, including high solubility and bioavailability, which make it a promising candidate for further preclinical and clinical development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(2-ethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide is its high selectivity and potency against cancer cells, which makes it a valuable tool for studying the molecular mechanisms of cancer progression. However, its limitations include the need for further optimization of its pharmacokinetic properties and the potential for off-target effects on other cellular pathways.
Direcciones Futuras
Future research on N-(2-ethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide should focus on optimizing its pharmacokinetic properties and developing more potent and selective derivatives. Moreover, the potential applications of N-(2-ethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide in other fields such as neuroscience and cardiovascular disease should be explored. Finally, the development of novel drug delivery systems for N-(2-ethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide could enhance its therapeutic efficacy and reduce its toxicity.
Conclusion:
In conclusion, N-(2-ethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide is a promising compound with potential applications in various fields of scientific research, particularly in cancer therapy. Its unique mechanism of action and favorable pharmacokinetic properties make it a valuable tool for studying the molecular mechanisms of cancer progression and developing novel therapeutic strategies. Further research is needed to fully explore its potential and overcome its limitations.
Aplicaciones Científicas De Investigación
N-(2-ethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. N-(2-ethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide exerts its anticancer effects by inducing apoptosis, inhibiting angiogenesis, and suppressing the activity of key signaling pathways involved in cancer progression.
Propiedades
IUPAC Name |
N-(2-ethylphenyl)-4-pyrimidin-2-ylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O/c1-2-14-6-3-4-7-15(14)20-17(23)22-12-10-21(11-13-22)16-18-8-5-9-19-16/h3-9H,2,10-13H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQYJRTYTYZCTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4850665.png)
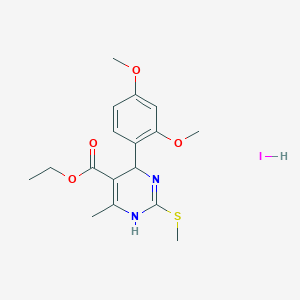
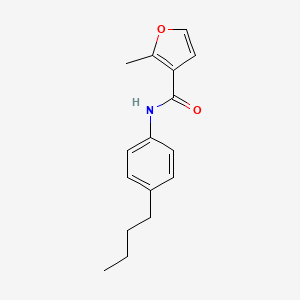
![5-{[5-(4-acetylphenyl)-2-furyl]methylene}-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4850696.png)
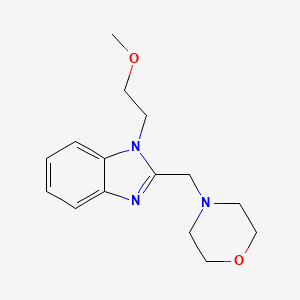
![2-mercapto-5,6-dimethyl-3-[2-(4-morpholinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4850702.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-[(2,4-dichlorophenoxy)methyl]benzamide](/img/structure/B4850703.png)
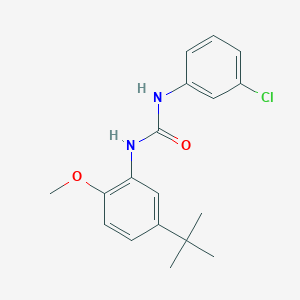
![2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B4850712.png)
![3-[(anilinocarbonyl)amino]-N,N-dimethylbenzamide](/img/structure/B4850723.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4850729.png)
![4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B4850738.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B4850747.png)
![N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B4850755.png)